molecular formula C15H28O2 B14215969 1-{[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}pentan-2-one CAS No. 825637-04-5

1-{[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}pentan-2-one

Cat. No.: B14215969
CAS No.: 825637-04-5
M. Wt: 240.38 g/mol
InChI Key: DAXBQDMANQXHBA-SGMGOOAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}pentan-2-one is an organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with four methyl groups and an ether linkage to a pentan-2-one moiety

Preparation Methods

The synthesis of 1-{[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}pentan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2,2,3,6-tetramethylcyclohexanol with pentan-2-one in the presence of an acid catalyst to form the desired ether linkage. Industrial production methods may involve optimized reaction conditions, such as temperature control and the use of specific catalysts, to maximize yield and purity.

Chemical Reactions Analysis

1-{[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}pentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ether linkage can undergo nucleophilic substitution reactions, where the ether oxygen is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}pentan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}pentan-2-one involves its interaction with molecular targets through its functional groups. The ketone and ether functionalities allow it to participate in various chemical reactions, influencing biological pathways and molecular interactions. The specific pathways and targets depend on the context of its application, whether in chemical synthesis or biological systems.

Comparison with Similar Compounds

1-{[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}pentan-2-one can be compared with similar compounds such as:

    1-{[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}butan-2-one: This compound has a similar structure but with a shorter carbon chain, which may affect its reactivity and applications.

    1-{[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}hexan-2-one: This compound has a longer carbon chain, potentially altering its physical and chemical properties.

The uniqueness of this compound lies in its specific balance of steric and electronic effects due to the tetramethylcyclohexyl group and the pentan-2-one moiety, making it suitable for specific applications in research and industry.

Properties

CAS No.

825637-04-5

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

1-[(1R,3S,6S)-2,2,3,6-tetramethylcyclohexyl]oxypentan-2-one

InChI

InChI=1S/C15H28O2/c1-6-7-13(16)10-17-14-11(2)8-9-12(3)15(14,4)5/h11-12,14H,6-10H2,1-5H3/t11-,12-,14+/m0/s1

InChI Key

DAXBQDMANQXHBA-SGMGOOAPSA-N

Isomeric SMILES

CCCC(=O)CO[C@@H]1[C@H](CC[C@@H](C1(C)C)C)C

Canonical SMILES

CCCC(=O)COC1C(CCC(C1(C)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.